5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
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Overview
Description
5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of phenylquinolines. These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group
Preparation Methods
The synthesis of 5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the use of hetaryl ureas and alcohols in a catalyst-free synthesis . This environmentally friendly technique allows for the high-yielding synthesis of a wide range of N-quinolin-2-yl substituted carbamates. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with alcohols to form the desired product.
Chemical Reactions Analysis
5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s quinoline moiety makes it a candidate for studying interactions with biological targets.
Medicine: Quinoline derivatives are known for their pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties
Industry: The compound can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-tert-butyl-2-ethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide include other phenylquinolines and quinoline derivatives. These compounds share the quinoline moiety but differ in their substituents, leading to variations in their chemical and biological properties. For example:
N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide: This compound has a pyridin-2-ylamino group instead of an ethoxy group.
N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates: These compounds feature different substituents on the quinoline ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H24N2O3S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-tert-butyl-2-ethoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H24N2O3S/c1-5-26-19-11-10-16(21(2,3)4)13-20(19)27(24,25)23-17-12-15-8-6-7-9-18(15)22-14-17/h6-14,23H,5H2,1-4H3 |
InChI Key |
QGFNJSJSFDSUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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